molecular formula C12H16N2O B1617285 1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 52335-75-8

1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1617285
CAS No.: 52335-75-8
M. Wt: 204.27 g/mol
InChI Key: UTDGDGFOENJMAA-UHFFFAOYSA-N
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Description

1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine is a gramine derivative belonging to the 3-aminomethylindole class, which is recognized as a privileged structure in medicinal chemistry. This compound is of significant research interest in the field of neuroscience, particularly for developing multi-target therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease (AD). Scientific studies have identified this specific molecule as a multipotent agent with an enhanced protein phosphatase 2A (PP2A)-activating profile and neuroprotective effects . Research indicates that it functions by mitigating neuronal calcium (Ca2+) overload through the blockade of voltage-gated Ca2+ channels (VGCC). Concurrently, it helps to recover the activity of PP2A, a key enzyme responsible for the dephosphorylation of the Tau protein, thereby countering the formation of neurofibrillary tangles, a hallmark of Alzheimer's pathology . In vitro models related to Alzheimer's disease have demonstrated that this compound protects SH-SY5Y cells against toxic insults, including oxidative stress and Tau hyperphosphorylation induced by the PP2A inhibitor okadaic acid . Its dual mechanism of action—modulating calcium homeostasis and activating a major cellular phosphatase—makes it a valuable chemical tool for investigating pathways involved in neuronal survival and protein phosphorylation/dephosphorylation balance. This product is intended for research purposes only by qualified laboratory personnel.

Properties

IUPAC Name

1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-10-5-4-6-11(15-3)12(9)10/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDGDGFOENJMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344191
Record name 1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52335-75-8
Record name 1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Indole-3-carboxaldehyde Intermediate and Reductive Amination

This method involves the following key steps:

  • Step 1: Synthesis of 4-methoxyindole-3-carboxaldehyde

    The 4-methoxyindole core is first functionalized to introduce an aldehyde group at the 3-position. This can be achieved by oxidation of 4-methoxyindole-3-methanol or by formylation reactions such as the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • Step 2: Reductive amination

    The aldehyde intermediate is reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). This step forms the N,N-dimethylaminomethyl substituent at the 3-position of the indole ring.

  • Step 3: Purification

    The crude product is purified by chromatographic techniques, such as silica gel column chromatography, to isolate the target compound with high purity.

Reaction Scheme:

$$
\text{4-methoxyindole-3-carboxaldehyde} + \text{(CH}3)2\text{NH} \xrightarrow[\text{NaBH}_4]{\text{Reductive amination}} \text{1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine}
$$

This approach is supported by analogous syntheses reported for indole derivatives where aldehydes are converted to amines via reductive amination, as described in the synthesis of related indole compounds.

Synthesis via Halomethyl Indole Intermediate and Nucleophilic Substitution

An alternative method involves:

  • Step 1: Preparation of 4-methoxyindole-3-methyl halide

    The 3-position methyl group of 4-methoxyindole is halogenated, typically using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) to form the bromomethyl derivative.

  • Step 2: Nucleophilic substitution

    The halomethyl intermediate is then reacted with excess dimethylamine, which displaces the halogen to form the N,N-dimethylaminomethyl substituent.

  • Step 3: Purification

    The product is purified by recrystallization or chromatography.

This method is advantageous for its straightforward substitution reaction and is commonly used in the synthesis of aminoalkylindoles.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Formylation POCl3/DMF, 0-25°C, 2-4 h Vilsmeier-Haack reaction; yields aldehyde intermediate
Reductive amination Dimethylamine, NaBH4 or NaBH3CN, MeOH, RT NaBH3CN preferred for selectivity; mild conditions
Halogenation NBS or PBr3, CCl4 or CH2Cl2, 0-25°C Controlled halogenation at 3-methyl position
Nucleophilic substitution Dimethylamine, solvent (EtOH or MeOH), reflux Excess amine drives substitution

Research Findings and Analytical Data

  • Yields: Reported yields for reductive amination range from 60% to 85%, depending on reaction scale and purification methods.

  • Purity: Products are typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry. Key signals include the methoxy group singlet (~3.7 ppm in ^1H NMR), aromatic indole protons, and the N,N-dimethyl signals (~2.2-2.4 ppm).

  • Structural Confirmation: ESI-MS confirms the molecular ion peak corresponding to the molecular weight of this compound (approx. 190 g/mol).

  • Stability: The compound is stable under normal storage conditions but should be protected from strong acids and oxidizing agents to prevent degradation.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Advantages Disadvantages
Reductive amination 4-methoxyindole-3-carboxaldehyde Dimethylamine, NaBH4/NaBH3CN Mild conditions, high selectivity Requires aldehyde preparation
Nucleophilic substitution 4-methoxyindole-3-methyl halide Dimethylamine Direct substitution, simple setup Halogenation step may require control

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The methoxy group and the dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced indole derivatives.

Scientific Research Applications

1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Indole Ring Additional Features Molecular Weight (g/mol) Notable Applications/Findings Reference ID
1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine 4-OCH₃ 204.27 Potential CNS activity (hypothetical)
2-(5-Methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamine 5-OCH₃, 1-CH₃ Ethyl linker between indole and amine 232.33
N-(4-Methoxybenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine 5-OCH₃ 4-Methoxybenzyl group 324.40
1-(5,6-Dimethoxy-1H-indol-3-yl)-N,N-dimethylmethanamine 5,6-di-OCH₃ 234.28 Enhanced lipophilicity
N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine 1-CH₃ 188.26 Simplified structure, lower polarity
(S)-1-(4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl)-N,N-dimethylmethanamine Non-indole (thienopyran) Fused heterocyclic system 209.33 TAAR1 agonist (schizophrenia therapy)

Physicochemical and Pharmacological Comparisons

Electronic and Lipophilic Properties
  • The 4-methoxy group in the target compound enhances electron density on the indole ring compared to analogues lacking electron-donating groups (e.g., 1-methyl substitution in ). This may influence binding to receptors reliant on π-π interactions.

Key Research Findings

  • Metabolic Stability : The 1-methylindole derivative () shows increased metabolic stability in hepatic microsomes compared to unmethylated analogues, suggesting that N-methylation could be a strategy to improve pharmacokinetics.
  • Structural Rigidity: The thienopyran scaffold in introduces conformational restraint, enhancing receptor selectivity compared to flexible indole derivatives.

Biological Activity

1-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by the presence of a methoxy group at the 4-position of the indole ring, which is known to enhance biological reactivity and influence pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. In particular, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy
In a study evaluating the compound's efficacy against human tumor xenograft models, it demonstrated activity against several cancer types, including glioblastoma and prostate cancer. The results indicated that the compound could inhibit tumor growth effectively, suggesting its potential as a therapeutic agent in oncology .

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa9.73Inhibition of tubulin polymerization
MDA-MB-46812.5Induction of apoptosis
U87MG7.8PI3K/Akt pathway inhibition

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that it exhibits high activity against both Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance.

Case Study: Antimicrobial Efficacy
In vitro testing revealed minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates. This suggests that this compound could be effective in treating infections caused by resistant bacteria .

Bacterial Strain MIC (µg/mL) Activity Level
Staphylococcus aureus0.25Highly Active
Escherichia coli0.5Moderately Active
Pseudomonas aeruginosa0.75Effective

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the methoxy group enhances the electron-donating capacity of the indole ring, which may facilitate binding to target proteins involved in cancer progression and bacterial resistance mechanisms.

Q & A

Q. Structural Optimization :

  • Methoxy Position : 4-Methoxy enhances blood-brain barrier permeability vs. 5- or 6-substituted analogs.
  • Dimethylamino Group : Replacement with bulkier amines (e.g., pyrrolidine) reduces CNS activity but improves solubility .

Advanced Consideration : Use in vivo models (e.g., zebrafish neurotoxicity assays) to validate target engagement .

How should researchers address contradictions in toxicity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • In Vitro Limitations : HepG2 or HEK293 assays may underestimate metabolic clearance. Use microsomal stability assays (e.g., human liver microsomes) to predict hepatic oxidation .
  • In Vivo Adjustments : Dose-dependent neurotoxicity in rodents correlates with plasma concentrations >10 µM. Adjust dosing regimens using pharmacokinetic modeling (e.g., one-compartment model) .

Advanced Consideration : Mitigate off-target effects via prodrug strategies (e.g., acetyl-protected methoxy groups) to delay metabolism .

What computational approaches are effective in predicting the binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., 5-HT2A_{2A} or σ-1). Prioritize poses with indole stacking and hydrogen bonds to methoxy oxygen .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Calculate binding free energies via MM/GBSA .

Advanced Consideration : Validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .

How can researchers reconcile discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Reaction Monitoring : Use LC-MS to track intermediates. Low yields (<50%) often stem from incomplete alkylation; optimize with excess dimethylamine (1.5 eq.) .
  • Purification Challenges : Hydrophobic byproducts (e.g., dimerized indoles) co-elute with product. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Consideration : Apply DoE (Design of Experiments) to identify critical variables (e.g., temperature, solvent polarity) affecting yield .

What analytical methods are recommended for assessing purity and stability of this compound under storage conditions?

Methodological Answer:

  • Purity Assessment :
    • HPLC-DAD : Purity >95% with retention time consistency (±0.1 min).
    • Karl Fischer Titration : Moisture content <0.5% to prevent hydrolysis .
  • Stability Studies :
    • Accelerated degradation (40°C/75% RH for 6 months) identifies degradation products (e.g., demethylation at methoxy group).
    • Use argon-purged vials for long-term storage at -20°C .

Advanced Consideration : Develop stability-indicating methods (e.g., UPLC-QTOF) to quantify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine

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